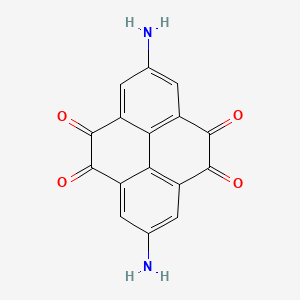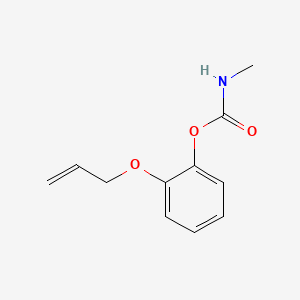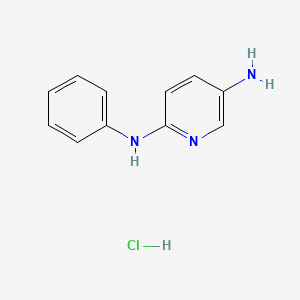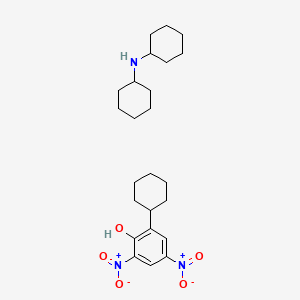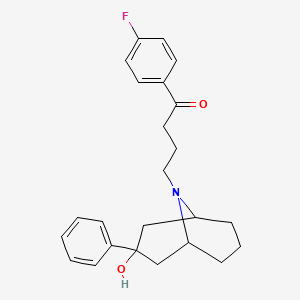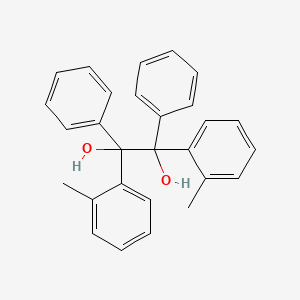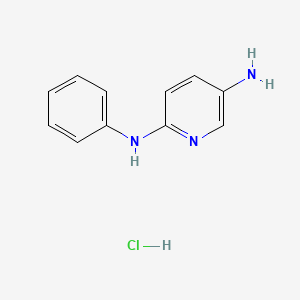
5-Amino-2-anilinopyridine monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-anilinopyridine monohydrochloride is a chemical compound with the molecular formula C11H12ClN3. It is a derivative of pyridine, characterized by the presence of an amino group at the 5-position and an aniline group at the 2-position. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C .
Industrial Production Methods
Industrial production methods for 5-Amino-2-anilinopyridine monohydrochloride may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-anilinopyridine monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amine derivatives, and substituted pyridine compounds. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
5-Amino-2-anilinopyridine monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-2-anilinopyridine monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
2-Anilinopyridine: Similar in structure but lacks the amino group at the 5-position.
5-Amino-2-methylpyridine: Similar but has a methyl group instead of an aniline group at the 2-position.
2-Amino-5-chloropyridine: Similar but has a chlorine atom instead of an aniline group at the 2-position.
Uniqueness
5-Amino-2-anilinopyridine monohydrochloride is unique due to the presence of both an amino group and an aniline group on the pyridine ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various research applications .
Properties
CAS No. |
94166-66-2 |
|---|---|
Molecular Formula |
C11H12ClN3 |
Molecular Weight |
221.68 g/mol |
IUPAC Name |
2-N-phenylpyridine-2,5-diamine;hydrochloride |
InChI |
InChI=1S/C11H11N3.ClH/c12-9-6-7-11(13-8-9)14-10-4-2-1-3-5-10;/h1-8H,12H2,(H,13,14);1H |
InChI Key |
MNGBLMSZAYCLBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=C(C=C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl-[6-(ethylamino)-9-(2-methoxycarbonylphenyl)-2,7-dimethylxanthen-3-ylidene]azanium;hydrogen carbonate](/img/structure/B13742324.png)
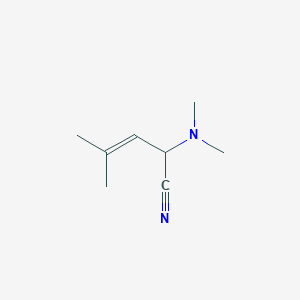
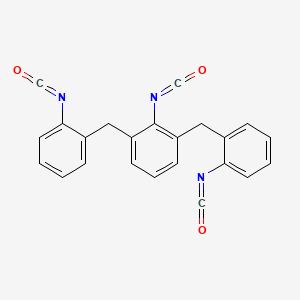
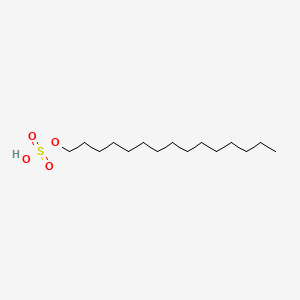
(2-dicyclohexylphosphinophenyl)methane](/img/structure/B13742359.png)
